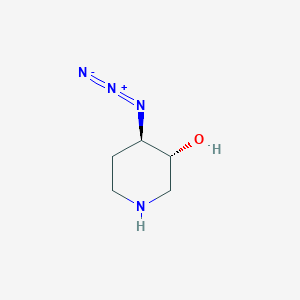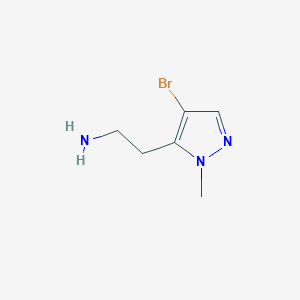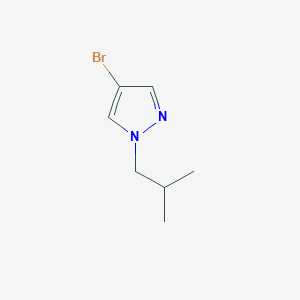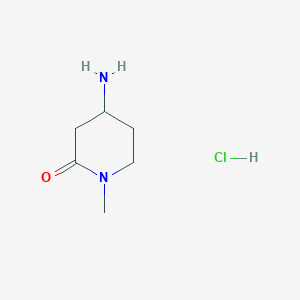
(3R,4R)-4-azidopiperidin-3-ol
Overview
Description
(3R,4R)-4-Azidopiperidin-3-ol, also known as 4-azidopiperidine-3-ol, is a synthetic compound that has been studied in a variety of scientific research applications. It is a cyclic amine with an azido group at the 4-position of the piperidine ring, and is a useful reagent for a variety of chemical reactions. This compound has been used in the synthesis of various compounds, and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Aminohydroxylated Piperidine Alkaloid Analogs
Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols are synthesized efficiently as precursors for natural and synthetic aminohydroxylated piperidine alkaloid analogs. These compounds are synthesized through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines, with their stereochemistry determined by X-ray analysis and other methods (Grishina et al., 2011).
Synthesis of 3-Azidopiperidines and Biological Studies
A one-pot synthesis method for 3-azidopiperidines has been developed, allowing the versatile use of azide functionality in the preparation and biological studies of piperidine-containing structures. This method is notable for its regioselectivity, enabling the formation of anti-Markovnikov-type adducts (Ortiz et al., 2014).
Ring Expansion Synthesis of 3-Aminopiperidines
Different approaches for synthesizing 3-aminopiperidines are detailed, with ring expansion of prolinols being the most efficient. This process involves aziridinium intermediates and is used for producing 3-aminopiperidine derivatives, which are of significant pharmaceutical and biological relevance (Cochi et al., 2012).
Synthesis and Study of Chiral Bicyclic Piperidine Derivatives
The study reports the synthesis of new chiral bicyclic 3-hydroxypiperidines, achieved via a highly diastereoselective ring expansion process. This research elucidates the influence of stereogenic centers on the diastereoselectivity of ring expansion, contributing to the understanding of chiral piperidine synthesis (Wilken et al., 1997).
Incorporation in Oligodeoxynucleotides
N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides, forming intercalating nucleic acids (INAs). This research highlights its application in destabilizing INA-DNA duplexes and significantly stabilizing DNA three-way junctions (Filichev & Pedersen, 2003).
Molecular Recognition by Mass Spectrometry
The study presents a method for recognizing and differentiating regioisomers of trans‐3(4)‐aminopiperidin‐4(3)‐ols using mass spectrometry. This approach offers a simpler and reliable alternative for identifying these compounds, which are of interest due to their enzymatic inhibition properties (Mazur et al., 2017).
properties
IUPAC Name |
(3R,4R)-4-azidopiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c6-9-8-4-1-2-7-3-5(4)10/h4-5,7,10H,1-3H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZKPEQZWDFLAK-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-azidopiperidin-3-ol | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)






![Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1373808.png)



![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)

